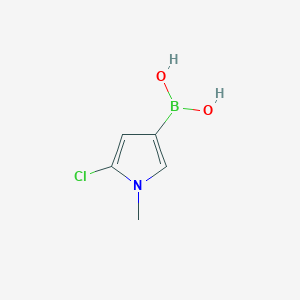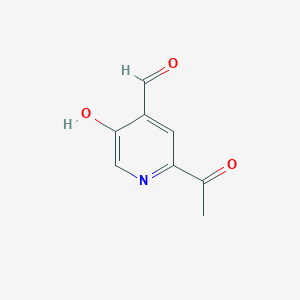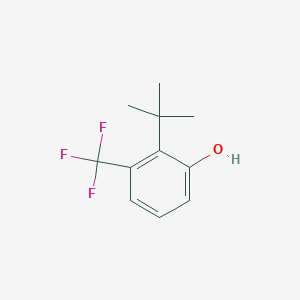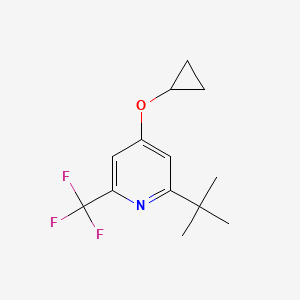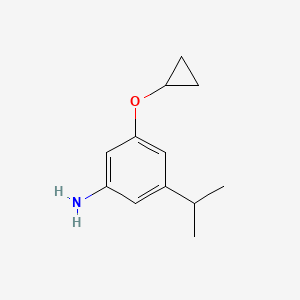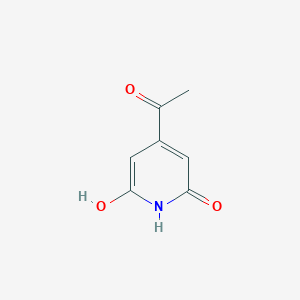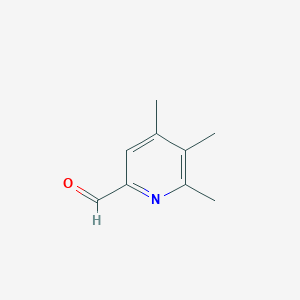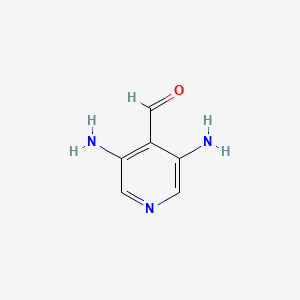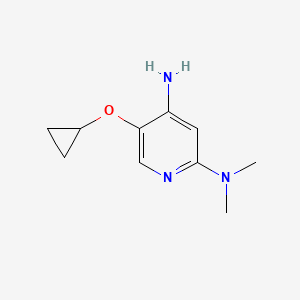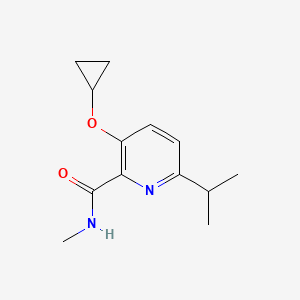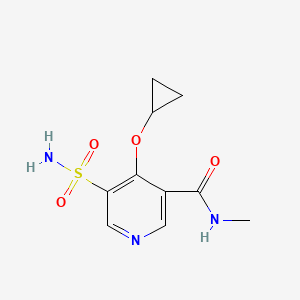
4-Cyclopropoxy-N-methyl-5-sulfamoylnicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclopropoxy-N-methyl-5-sulfamoylnicotinamide is a chemical compound with the molecular formula C10H13N3O4S and a molecular weight of 271.29 g/mol This compound is notable for its unique structure, which includes a cyclopropoxy group, a methyl group, and a sulfamoyl group attached to a nicotinamide core
Métodos De Preparación
The synthesis of 4-Cyclopropoxy-N-methyl-5-sulfamoylnicotinamide involves several steps, typically starting with the preparation of the nicotinamide core. The cyclopropoxy group is introduced through a cyclopropanation reaction, while the sulfamoyl group is added via sulfonation. The methyl group is then attached through a methylation reaction. The specific reaction conditions, such as temperature, pressure, and solvents, can vary depending on the desired yield and purity .
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and automated synthesis systems to streamline the production process .
Análisis De Reacciones Químicas
4-Cyclopropoxy-N-methyl-5-sulfamoylnicotinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropoxy or sulfamoyl groups are replaced by other functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure settings to optimize the reaction outcomes .
Aplicaciones Científicas De Investigación
4-Cyclopropoxy-N-methyl-5-sulfamoylnicotinamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds
Mecanismo De Acción
The mechanism of action of 4-Cyclopropoxy-N-methyl-5-sulfamoylnicotinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfamoyl group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can lead to various biological effects, depending on the target enzyme or receptor .
Comparación Con Compuestos Similares
4-Cyclopropoxy-N-methyl-5-sulfamoylnicotinamide can be compared with other similar compounds, such as:
4-Cyclopropoxy-N-methyl-2-sulfamoylnicotinamide: This compound has a similar structure but with the sulfamoyl group attached at a different position on the nicotinamide core.
N,N-Dimethyl-2-sulfamoylnicotinamide: This compound features a dimethyl group instead of a cyclopropoxy group, leading to different chemical and biological properties.
5-Cyclopropoxy-4-sulfamoylnicotinamide: Similar to the target compound but with the cyclopropoxy and sulfamoyl groups swapped in position.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C10H13N3O4S |
|---|---|
Peso molecular |
271.30 g/mol |
Nombre IUPAC |
4-cyclopropyloxy-N-methyl-5-sulfamoylpyridine-3-carboxamide |
InChI |
InChI=1S/C10H13N3O4S/c1-12-10(14)7-4-13-5-8(18(11,15)16)9(7)17-6-2-3-6/h4-6H,2-3H2,1H3,(H,12,14)(H2,11,15,16) |
Clave InChI |
UBOGKDFNNCIAIT-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=CN=CC(=C1OC2CC2)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


